molecular formula C7H3BrFN3O2 B2907933 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 2379918-59-7

3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B2907933
CAS No.: 2379918-59-7
M. Wt: 260.022
InChI Key: OICHHGVQEWCFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is a high-value, multifunctional chemical scaffold designed for advanced pharmaceutical research and development. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged structure in medicinal chemistry known for its widespread biological activities. The strategic incorporation of bromo, nitro, and fluoro substituents on the core structure makes it an exceptionally versatile intermediate for constructing a diverse array of complex molecules. The core imidazo[1,2-a]pyridine scaffold is a key structural motif found in a range of therapeutic agents, including antiviral drugs, anticancer compounds, antibacterial agents, and anxiolytics . The bromo substituent serves as an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aromatic, heteroaromatic, and other functional groups. The nitro group can be reduced to an amine, providing a pathway to amides, ureas, and other nitrogen-containing derivatives, or can act as an electron-withdrawing group to influence the electronic properties of the system. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, influence lipophilicity, and engage in specific dipole interactions within biological targets. This specific pattern of substitution is particularly valuable for generating targeted libraries for drug discovery programs. Researchers can leverage this building block in the synthesis of novel compounds for screening against various disease targets. Its applications extend to the development of non-nucleoside inhibitors for viral targets, as well as in the exploration of new chemical space for oncology and infectious disease research . Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-8-fluoro-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN3O2/c8-4-1-5(9)7-10-2-6(12(13)14)11(7)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICHHGVQEWCFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. This can be achieved through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

. Industrial production likely involves optimized synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of 3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine and its derivatives involves interactions with various molecular targets and pathways. For instance, the compound may inhibit specific enzymes or interact with DNA, leading to its biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: Nitro groups at position 3 (as in the target compound) are associated with antitrypanosomal activity, while nitro groups at position 8 (e.g., 3-Bromo-8-nitroimidazo[1,2-a]pyridine) correlate with kinase inhibition .
  • Halogen Influence : Bromine at position 6 (vs. chlorine) may enhance lipophilicity and target binding in parasitic enzymes . Fluorine at position 8 improves metabolic stability compared to bromine or chlorine .

Pharmacological and Physicochemical Properties

  • Aqueous Solubility: The target compound lacks sulfonylmethyl groups (e.g., 2-sulfonylmethyl derivatives in –3), which are known to enhance solubility . This may limit its bioavailability compared to sulfonamide-containing analogues.
  • Biological Activity: Antitrypanosomal Activity: 8-Aryl-6-chloro-3-nitro derivatives (e.g., compound 4 in ) exhibit IC₅₀ values < 1 µM against Trypanosoma brucei. The target compound’s fluoro substitution may improve selectivity . Antimycobacterial Activity: Chloro-nitro derivatives (MIC = 0.05 µg/mL) outperform brominated analogues, suggesting bromine’s bulk may hinder target binding .

Biological Activity

3-Nitro-6-bromo-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrFN₃O₂, with a molecular weight of 260.02 g/mol. The compound features a fused imidazole and pyridine ring system, with a nitro group (-NO₂), a bromo substituent (-Br), and a fluoro group (-F) contributing to its unique chemical reactivity and potential biological activity.

The mechanism of action for this compound is not fully elucidated; however, related imidazopyridine derivatives have been studied for their interactions with various molecular targets. These compounds may inhibit specific enzymes or interact with DNA, which can lead to antimicrobial and anticancer effects.

Potential Targets:

  • Phosphatidylinositol 3-Kinase (PI3K) : Some imidazopyridine derivatives are known to exhibit PI3K inhibitory activity, which is significant in cancer treatment as PI3K pathways are often implicated in tumorigenesis .
  • Cholinesterases : Research indicates that imidazopyridines can inhibit acetylcholinesterase (AChE), which may have implications for treating neurodegenerative diseases .

Antimicrobial Activity

Studies suggest that compounds within the imidazo[1,2-a]pyridine class exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various pathogens, indicating potential for similar activity.

Anticancer Properties

The compound's structural features suggest it may serve as a pharmacophore in drug development aimed at cancer treatment. Its ability to inhibit PI3K could position it as a candidate for further investigation in oncology .

Research Findings and Case Studies

Study/SourceFindings
Benchchem Discusses the compound's role as an intermediate in synthesizing more complex heterocycles and its potential biological activities.
Google Patents Highlights the PI3K inhibitory activity of related imidazopyridine derivatives, suggesting potential applications in cancer therapy.
Ambeed Provides insights into the chemical reactivity and possible biological interactions of the compound.
Academia.edu Reviews organofluorine chemistry trends relevant to the compound's synthesis and applications.
PMC Article Explores cholinesterase inhibition activities in imidazopyridine derivatives, indicating potential neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for introducing halogen and nitro substituents into the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration. Bromination is achieved using bromine in acetic acid under an inert atmosphere (e.g., nitrogen), with reaction temperatures maintained at 60–80°C for 6–8 hours to ensure regioselectivity at the 6-position . Nitration follows using concentrated nitric acid and sulfuric acid at 0–5°C to prevent over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields ~65–75% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and scaffold integrity (e.g., fluorine’s deshielding effect at δ 160–165 ppm in 19F NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₈H₄BrFN₃O₂ requires m/z 287.94) .
  • FT-IR : Identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

Q. How do bromine and fluorine substituents influence the compound’s electronic and steric properties?

  • Methodological Answer : Bromine increases electrophilicity at the 6-position, facilitating nucleophilic aromatic substitution. Fluorine’s electronegativity enhances ring stability and influences π-π stacking in protein binding. Computational studies (DFT) can quantify these effects via Hammett constants (σₚ for Br: +0.86; F: +0.78) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the nitro group’s role in biological activity?

  • Methodological Answer : Synthesize analogs with nitro group replacements (e.g., -NH₂, -CF₃) and test against target enzymes (e.g., kinases). Compare IC₅₀ values using enzyme inhibition assays (e.g., fluorescence polarization). For example, nitro’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Q. What experimental approaches identify the compound’s mechanism of action against multidrug-resistant tuberculosis (MDR-TB)?

  • Methodological Answer :

  • Target Engagement : Use thermal shift assays to measure target protein stabilization upon binding .
  • Transcriptomics : Compare gene expression profiles in Mycobacterium tuberculosis before/after treatment to identify disrupted pathways (e.g., cell wall synthesis) .
  • Resistance Studies : Generate spontaneous resistant mutants and sequence genomic regions (e.g., katG for nitroreductase activity) .

Q. How does computational modeling predict interactions with cytochrome P450 enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., CYP3A4). Analyze binding poses for hydrogen bonds with heme iron or hydrophobic contacts. MD simulations (AMBER) assess stability over 100 ns trajectories. Metabolite prediction tools (e.g., GLORYx) identify potential oxidation sites .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Purity Verification : Re-analyze compounds via HPLC-MS to exclude impurities (>95% purity required) .
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Regioisomer Analysis : Confirm substituent positions via X-ray crystallography (e.g., bromine at 6 vs. 8-position drastically alters activity) .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., -OH at the 2-position) or formulate as nanocrystals .
  • Metabolic Stability : Replace labile substituents (e.g., nitro→cyano) and test in liver microsome assays (e.g., t₁/₂ > 60 min) .
  • BBB Penetration : LogP optimization (target 2–3) via trifluoromethyl or methyl groups .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user guidelines.
  • Structural analogs and methodologies are cross-referenced from peer-reviewed studies and PubChem .
  • Advanced questions emphasize mechanistic and translational research, aligning with NIH/EMA guidelines for preclinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.